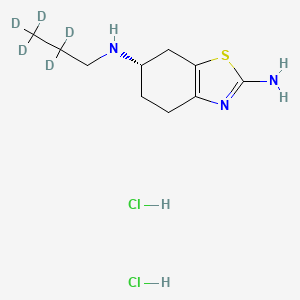

(S)-PraMipexole-d5 Dihydrochloride

説明

(S)-Pramipexole-d5 is intended for use as an internal standard for the quantification of (S)-pramipexole by GC- or LC-MS. (S)-Pramipexole is a dopamine D2S, D2L, D3, and D4 receptor agonist (EC50s = 426.58, 338.84, 2.24, and 128.82 nM, respectively, in a [35S]GTPγS binding assay). It is also a partial agonist of α2A-adrenergic receptors (α2A-ARs; EC50 = 3,548.13 nM). (S)-Pramipexole is selective for dopamine D2-4 receptors (Kis = 954.99, 1,698.24, 12.59, 128.82 nM for D2S, D2L, D3, and D4 receptors, respectively, in a radioligand binding assay) over D1 and D5 receptors (Kis = >10,000 nM for both). It prevents MPTP-induced decreases in the number of dopaminergic neurons in the substantia nigra pars compacta in common marmosets when administered at a dose of 60 μg/kg per day before, during, and after administration of MPTP. Formulations containing (S)-pramipexole have been used in the treatment of Parkinson's disease and restless legs syndrome.

(S)-Pramipexole-d5 Dihydrochloride is a labeled analogue of (S)-Pramipexole Dihydrochloride, a dopamine-D2-receptor agonist. Antiparkinsonian.

作用機序

Target of Action

(S)-PraMipexole-d5 Dihydrochloride is a non-ergot dopamine agonist . Its primary targets are the dopamine receptors, specifically the D2 subfamily of dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.

Mode of Action

This compound interacts with its targets by binding to the D2, D3, and D4 dopamine receptors . By binding to these receptors, it stimulates dopamine activity on the nerves of the striatum and substantia nigra, which are areas of the brain involved in movement and reward.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine signaling. By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission in the brain. This can lead to downstream effects such as improved motor control and reduced symptoms of Parkinson’s disease .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced dopaminergic signaling in the brain. This can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome .

生物活性

(S)-PraMipexole-d5 Dihydrochloride is a deuterated form of pramipexole, a well-known dopamine receptor agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This compound has garnered attention due to its selective action on dopamine receptors, particularly the D2 and D3 subtypes, and its potential neuroprotective properties. This article provides an in-depth examination of its biological activity, pharmacokinetics, and therapeutic implications.

- Molecular Formula : C10H19Cl2N3S

- CAS Number : 1217601-58-5

- Molecular Weight : Not specified

(S)-PraMipexole-d5 acts primarily as an agonist at dopamine receptors, showing high selectivity for the D2 and D3 receptors. The binding affinities (Ki values) for these receptors are as follows:

| Receptor Type | Ki (nM) |

|---|---|

| D2L | 3.9 |

| D2S | 3.3 |

| D3 | 0.5 |

| D4 | 1.3 |

| D1 | >10,000 |

| D5 | >10,000 |

This selectivity profile indicates that (S)-PraMipexole-d5 is particularly effective in modulating dopaminergic signaling, which is crucial in managing symptoms associated with Parkinson's disease .

Pharmacological Effects

-

Neuroprotection :

- Studies have shown that pramipexole can reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, suggesting a neuroprotective role independent of its dopaminergic activity .

- In vivo studies demonstrated that pramipexole prevents MPTP-induced neuronal loss in animal models, indicating its protective effects on dopaminergic neurons .

-

Pharmacokinetics :

- A recent study evaluated the pharmacokinetics of pramipexole dihydrochloride extended-release formulations. Key findings included:

- C_max : Approximately 409 pg/mL under fasted conditions.

- AUC_0-t : 8801 h*pg/mL.

- Half-life (t_1/2) : Approximately 12 hours.

- The study concluded that both test and reference formulations exhibited bioequivalence, supporting their therapeutic use in PD management .

- A recent study evaluated the pharmacokinetics of pramipexole dihydrochloride extended-release formulations. Key findings included:

Clinical Applications

(S)-PraMipexole-d5 is utilized as an internal standard for quantifying pramipexole levels in biological samples through techniques such as GC-MS and LC-MS. This application is crucial for pharmacokinetic studies and monitoring therapeutic drug levels in clinical settings .

Case Studies

Several clinical studies have highlighted the efficacy of pramipexole in treating Parkinson's disease:

- A randomized controlled trial demonstrated significant improvements in motor symptoms among patients treated with pramipexole compared to placebo.

- Long-term follow-up studies indicated that patients on pramipexole maintained better quality of life scores and reduced incidence of motor fluctuations compared to those on other dopamine agonists .

特性

IUPAC Name |

(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWXHSYPXQFSK-DTYNNZMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。